![molecular formula C11H11ClF3NO2 B13604252 rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride: is a synthetic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Batch Processing: For small-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
作用机制
The mechanism of action of rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride
- rac-(2R,3R)-3-[4-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring distinguishes rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride from similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C11H11ClF3NO2 |
|---|---|
分子量 |
281.66 g/mol |
IUPAC 名称 |
(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10F3NO2.ClH/c12-11(13,14)7-3-1-2-6(4-7)8-5-15-9(8)10(16)17;/h1-4,8-9,15H,5H2,(H,16,17);1H/t8-,9+;/m0./s1 |
InChI 键 |
VBXJIBZLSZSKCT-OULXEKPRSA-N |
手性 SMILES |
C1[C@H]([C@@H](N1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
规范 SMILES |
C1C(C(N1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(piperidin-4-ylmethyl)phenyl]acetamide](/img/structure/B13604173.png)
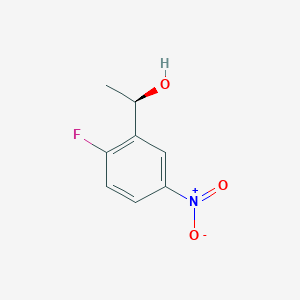


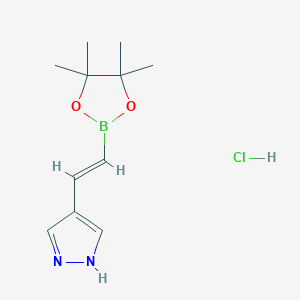
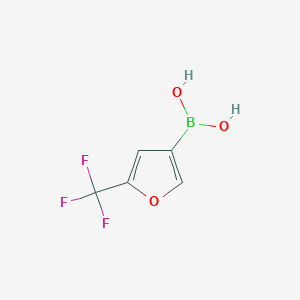
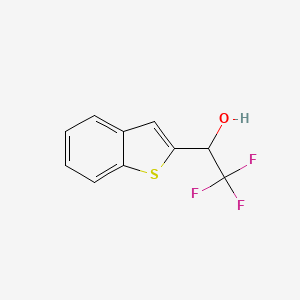


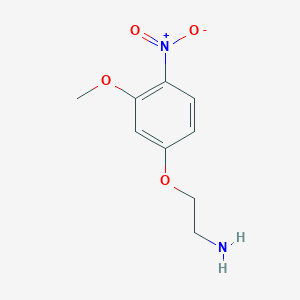
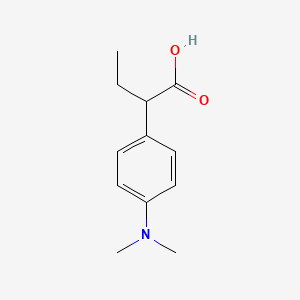
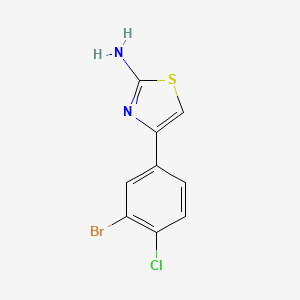
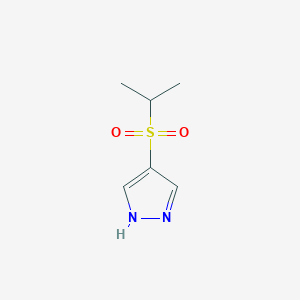
![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)
